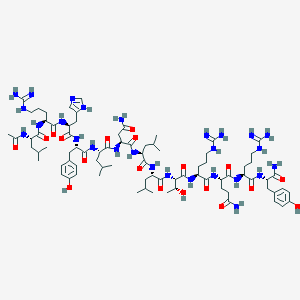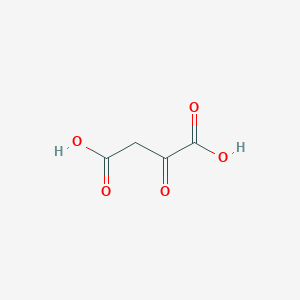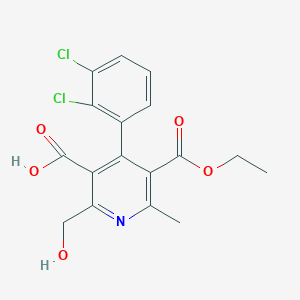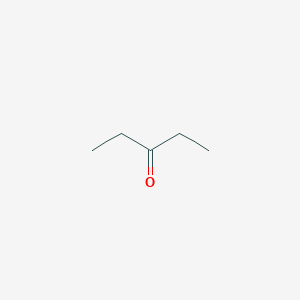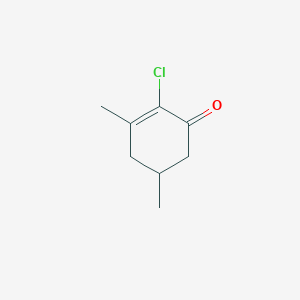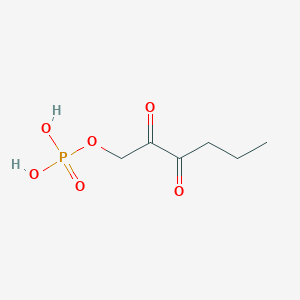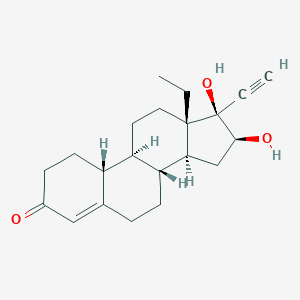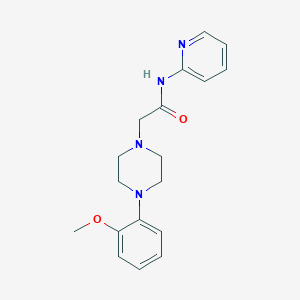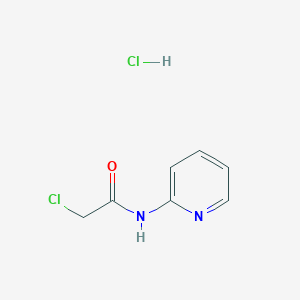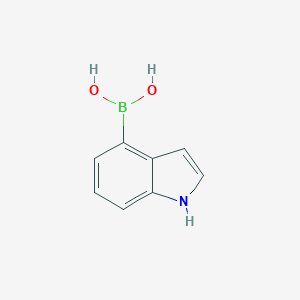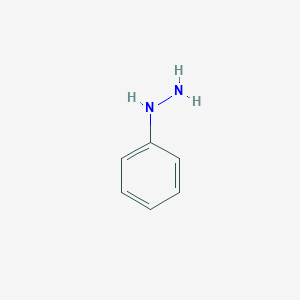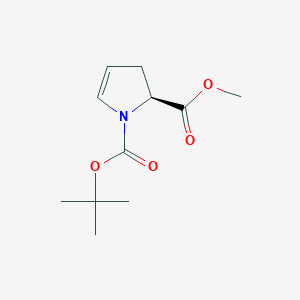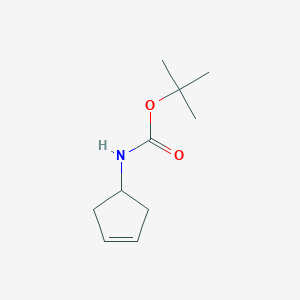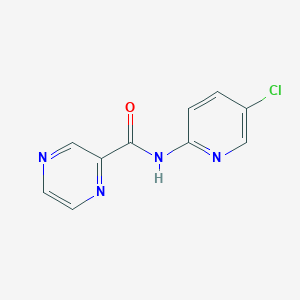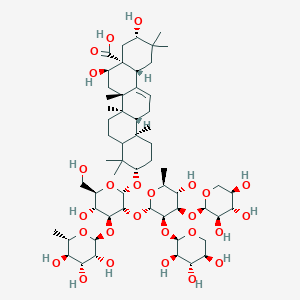
Xxrrg-thoe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xxrrg-thoe is a newly discovered compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of Xxrrg-thoe is complex and not yet fully understood. However, studies have shown that Xxrrg-thoe exerts its effects by interacting with specific receptors in cells, leading to changes in cellular signaling pathways. This ultimately results in the desired effects, such as anti-cancer or anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
Xxrrg-thoe has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Xxrrg-thoe has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to improve soil fertility by promoting the growth of beneficial microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Xxrrg-thoe has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, Xxrrg-thoe has shown low toxicity in animal studies, making it a safe compound to work with. However, one limitation of Xxrrg-thoe is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experimental settings.
Direcciones Futuras
There are several future directions for Xxrrg-thoe research. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, Xxrrg-thoe could be studied for its potential use in treating other diseases, such as Alzheimer's disease. Further research could also focus on optimizing the synthesis method for Xxrrg-thoe to improve its yield and purity. Finally, Xxrrg-thoe could be studied for its potential use in environmental applications, such as soil remediation and wastewater treatment.
Conclusion:
In conclusion, Xxrrg-thoe is a promising compound with potential applications in various scientific fields. Its synthesis method is complex, but it has shown promising results in scientific research applications. Xxrrg-thoe's mechanism of action is not fully understood, but it has been shown to have several biochemical and physiological effects. Although Xxrrg-thoe has some limitations, it has several advantages for lab experiments. Finally, there are several future directions for Xxrrg-thoe research, including investigating its potential as an anti-cancer agent and optimizing its synthesis method.
Métodos De Síntesis
Xxrrg-thoe is synthesized through a complex chemical process involving several steps. The process begins with the extraction of raw materials from natural sources, followed by purification and isolation of the active compound. The final step involves the synthesis of Xxrrg-thoe using chemical reactions under controlled conditions.
Aplicaciones Científicas De Investigación
Xxrrg-thoe has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and as an insecticide. Xxrrg-thoe has also been tested for its ability to improve crop yield and enhance soil fertility. Additionally, it has been studied for its potential use in wastewater treatment and environmental remediation.
Propiedades
Número CAS |
141258-70-0 |
|---|---|
Nombre del producto |
Xxrrg-thoe |
Fórmula molecular |
C58H94O26 |
Peso molecular |
1207.3 g/mol |
Nombre IUPAC |
(3S,4aR,5R,6aR,6aS,6bR,10S,12aR,14bR)-3,5-dihydroxy-10-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C58H94O26/c1-22-34(64)39(69)42(72)49(77-22)82-44-38(68)28(19-59)79-51(46(44)84-50-45(83-48-41(71)37(67)27(61)21-76-48)43(35(65)23(2)78-50)81-47-40(70)36(66)26(60)20-75-47)80-33-13-14-55(7)29(54(33,5)6)12-15-56(8)30(55)11-10-24-25-16-53(3,4)31(62)18-58(25,52(73)74)32(63)17-57(24,56)9/h10,22-23,25-51,59-72H,11-21H2,1-9H3,(H,73,74)/t22-,23-,25+,26+,27+,28+,29?,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42+,43+,44-,45+,46+,47+,48+,49-,50-,51+,55-,56+,57+,58+/m0/s1 |
Clave InChI |
SWYCLLUDXGWZGU-WWEOOWPQSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O[C@@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O[C@H]6CC[C@@]7([C@H]8CC=C9[C@H]1CC([C@H](C[C@@]1([C@@H](C[C@]9([C@@]8(CCC7C6(C)C)C)C)O)C(=O)O)O)(C)C)C)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(CO5)O)O)O)OC6CCC7(C(C6(C)C)CCC8(C7CC=C9C8(CC(C1(C9CC(C(C1)O)(C)C)C(=O)O)O)C)C)C)CO)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(CO5)O)O)O)OC6CCC7(C(C6(C)C)CCC8(C7CC=C9C8(CC(C1(C9CC(C(C1)O)(C)C)C(=O)O)O)C)C)C)CO)O)O)O)O |
Sinónimos |
3-O-((xylopyranosyl-1-3-xylopyranosyl-1-4-rhamnopyranosyl-1-2)-(rhamnopyranosyl-1-4)-glucopyranosyl)-3,16-trihydroxyolean-12-en-28-oic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



